molecular formula C18H14O4 B15063349 4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]- CAS No. 525599-68-2

4H-1-Benzopyran-4-one, 2-[(acetyloxy)phenylmethyl]-

Katalognummer: B15063349
CAS-Nummer: 525599-68-2
Molekulargewicht: 294.3 g/mol
InChI-Schlüssel: ORAHIZPKKFNQFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is a chemical compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has a unique structure that combines a chromene moiety with a phenylmethyl acetate group, making it an interesting subject for scientific research.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate typically involves the reaction of chromene derivatives with phenylmethyl acetate under specific conditions. One common method involves the use of a base-catalyzed reaction where the chromene derivative is reacted with phenylmethyl acetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like acetone at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydrochromene derivatives. Substitution reactions can result in various functionalized chromene derivatives .

Wissenschaftliche Forschungsanwendungen

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate has several scientific research applications:

Wirkmechanismus

The mechanism of action of (4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate involves its interaction with specific molecular targets and pathways. The chromene moiety can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound can bind to DNA and proteins, influencing cellular processes such as apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-oxo-4H-chromen-2-yl)(phenyl)methyl acetate is unique due to its specific combination of a chromene moiety with a phenylmethyl acetate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

CAS-Nummer

525599-68-2

Molekularformel

C18H14O4

Molekulargewicht

294.3 g/mol

IUPAC-Name

[(4-oxochromen-2-yl)-phenylmethyl] acetate

InChI

InChI=1S/C18H14O4/c1-12(19)21-18(13-7-3-2-4-8-13)17-11-15(20)14-9-5-6-10-16(14)22-17/h2-11,18H,1H3

InChI-Schlüssel

ORAHIZPKKFNQFX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC(C1=CC=CC=C1)C2=CC(=O)C3=CC=CC=C3O2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.